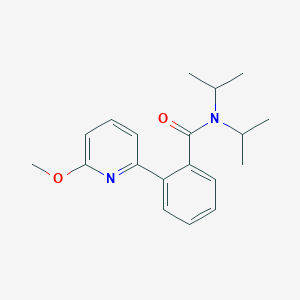
N,N-diisopropyl-2-(6-methoxypyridin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives often involves strategic functionalization of the benzamide moiety to achieve desired biological or chemical properties. For example, the synthesis of benzamides with neuroleptic activity involved the design and synthesis of three series of benzamides as potential neuroleptics, showcasing the correlation between structure and activity in these compounds (Iwanami et al., 1981). Additionally, efficient synthetic routes to similar compounds, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, highlight the methods used in creating complex molecules with specific functional groups (Y. Hirokawa, T. Horikawa, S. Kato, 2000).
Molecular Structure Analysis
Molecular structure analysis of benzamide derivatives, such as a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, provides insights into the arrangement of atoms within these molecules. X-ray diffraction and DFT calculations have been employed to analyze the structure and predict the properties of such compounds, indicating the significance of molecular geometry in determining their chemical behavior (S. Demir et al., 2015).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, leading to a wide range of properties. For example, the anionic synthesis of aromatic amide and carboxyl functionalized polymers demonstrates the reactivity of benzamide derivatives and their potential applications in material science (G. Summers, R. Quirk, 1998).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as liquid crystalline behavior and photophysical properties, have been investigated. Studies on compounds like 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles reveal the impact of molecular structure on liquid crystalline phases and optical properties, underscoring the importance of understanding these properties for potential applications in materials science (T. N. Ahipa et al., 2014).
Applications De Recherche Scientifique
Enantioselective Synthesis
- Researchers have explored the synthesis processes involving similar benzamide derivatives. For instance, the enantioselective synthesis of piperidines from methylpyroglutamate, which involves a related benzamide derivative, has been studied, indicating potential applications in synthetic chemistry (Calvez, Chiaroni, & Langlois, 1998).
Copper-Mediated Aryloxylation
- A study on the copper-mediated selective mono- or diaryloxylation of benzamides, using a new and removable N,O-bidentate directing group, suggests the applicability of related benzamides in organic synthesis, particularly in the development of new synthetic methodologies (Hao et al., 2014).
Neuroleptic Activity
- Benzamide derivatives have been synthesized and evaluated for their neuroleptic activity, showing potential as therapeutic agents in treating psychosis (Iwanami et al., 1981).
Rh-Catalyzed Oxidative Coupling
- The research on Rh-catalyzed oxidative coupling between primary and secondary benzamides and alkynes, leading to the synthesis of polycyclic amides, demonstrates the utility of benzamide derivatives in complex organic synthesis (Song et al., 2010).
Imaging Solid Tumors
- Fluorine-18-labeled benzamide analogs have been synthesized for imaging the sigma2 receptor status of solid tumors using positron emission tomography, indicating a significant application in medical diagnostics and oncology (Tu et al., 2007).
Synthesis of Radiopharmaceuticals
- The synthesis of specific benzamides for radiopharmaceutical purposes, such as in the preparation of labeled compounds for medical imaging, highlights another significant application (Bobeldijk et al., 1990).
Inhibition of Poly(ADP-ribose) Synthetase
- Benzamides, especially those substituted in certain positions, have been found to inhibit poly(ADP-ribose) synthetase, a nuclear enzyme, suggesting potential therapeutic applications in conditions involving DNA repair and cell death (Purnell & Whish, 1980).
Antipsychotic Agents
- Certain benzamides have been synthesized and evaluated for their antidopaminergic properties, serving as potential antipsychotic agents, thus indicating their applicability in psychiatric medication (Högberg et al., 1990).
Functionalization of Polymers
- N,N-diisopropyl benzamide derivatives have been used in the functionalization of polymers, indicating their role in material science and engineering (Summers & Quirk, 1998).
Serum Prolactin Levels
- The impact of certain benzamides on serum prolactin levels has been studied, suggesting applications in endocrinology and the treatment of disorders related to prolactin secretion (Meltzer et al., 1983).
Propriétés
IUPAC Name |
2-(6-methoxypyridin-2-yl)-N,N-di(propan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13(2)21(14(3)4)19(22)16-10-7-6-9-15(16)17-11-8-12-18(20-17)23-5/h6-14H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANNNLXGIRAOQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C2=NC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diisopropyl-2-(6-methoxypyridin-2-YL)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-(4-ethylphenoxy)acetohydrazide](/img/structure/B5554391.png)
![1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B5554392.png)
![2,2,2-trifluoro-1-(2-methyl-1,4-diphenyl-2H-cyclopenta[d]pyridazin-7-yl)ethanone](/img/structure/B5554393.png)
![N-[1-(aminocarbonyl)cyclopentyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5554396.png)
![(1S*,5R*)-3-(6-cyclopropylpyrimidin-4-yl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5554403.png)
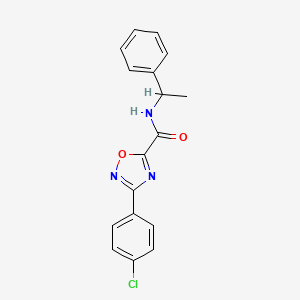
![4-{1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propyl}morpholine](/img/structure/B5554411.png)
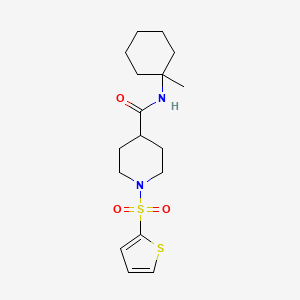
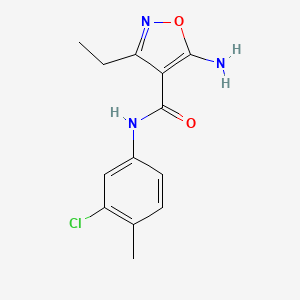
![N-1,9-dioxaspiro[5.5]undec-4-yl-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B5554426.png)
![N-[5-(4-methylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5554444.png)
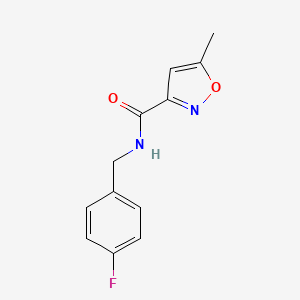
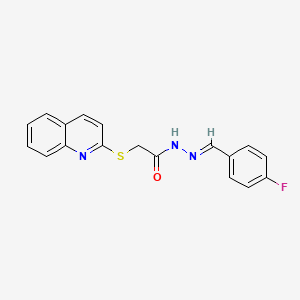
![ethyl 2-(2-furoylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5554491.png)